(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride
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Overview
Description
(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C6H9N3O2·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Introduction of the Amino Group: The amino group can be introduced through the reaction of the pyrazole derivative with an appropriate amine under mild conditions.
Acetic Acid Derivatization: The pyrazole derivative is then reacted with chloroacetic acid to form the acetic acid derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
(3-Amino-1-methyl-1H-pyrazole): A similar compound with a different substitution pattern on the pyrazole ring.
(5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride: Another derivative with a different substitution pattern.
Uniqueness
(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives .
Biological Activity
(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride, with the molecular formula C6H9N3O2·HCl, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is of interest in medicinal chemistry due to its structural features that may confer various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved through a [3+2] cycloaddition reaction.
- Introduction of the Amino Group : Reaction with an appropriate amine introduces the amino group.
- Acetic Acid Derivatization : The pyrazole derivative reacts with chloroacetic acid.
- Hydrochloride Formation : Treatment with hydrochloric acid yields the hydrochloride salt.
These synthetic routes highlight the compound's versatility in chemical modifications, which can lead to derivatives with enhanced biological activity.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown activity against various bacterial strains, including both Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA). The compound's mechanism appears to involve inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has been noted for its ability to inhibit the proliferation of several cancer cell lines, including:
- Lung cancer
- Colorectal cancer
- Prostate cancer
In vitro studies have indicated that this compound can significantly reduce cell viability in cancer cells while exhibiting minimal toxicity towards normal cells . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance its anticancer efficacy.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that it can modulate inflammatory responses in glial cells, suggesting potential applications in treating neuroinflammatory conditions .
Study 1: Anticancer Activity
A study involving a series of pyrazole derivatives, including this compound, demonstrated promising results against liver cancer (HepG2) and cervical cancer (HeLa) cell lines. The compound exhibited an IC50 value indicating effective inhibition of cell growth without significant toxicity to normal fibroblasts .
Study 2: Antimicrobial Efficacy
Another research effort highlighted the effectiveness of this pyrazole derivative against Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 0.125 mg/mL against S. aureus and 8 mg/mL against E. coli, underscoring its potential as an antimicrobial agent .
Research Findings Summary
Properties
IUPAC Name |
2-(3-amino-4-methylpyrazol-1-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-4-2-9(3-5(10)11)8-6(4)7;/h2H,3H2,1H3,(H2,7,8)(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJKHZFTMWQBQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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